2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)
Description
Chemical Identity and Nomenclature
2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) is a heterocyclic compound that features a central pyrazole ring connected to two benzimidazole units at positions 3 and 5. This compound is identified in chemical databases and literature through various identifiers and nomenclature systems.
The basic identification parameters of the compound are summarized in Table 1:
| Parameter | Information |
|---|---|
| Chemical Formula | C17H12N6 |
| Molecular Weight | 300.32 g/mol |
| CAS Registry Number | 223467-24-1 |
| IUPAC Name | 2-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]-1H-benzimidazole |
| Common Synonyms | 2,2'-(1H-Pyrazole-3,5-diyl)-bis(1H-benzo[d]imidazole), 3,5-bis(benzimidazol-2-yl)pyrazole |
| Physical Appearance | White to Yellow Solid |
| Storage Conditions | Sealed in dry conditions at room temperature |
The structural representation of this compound features a central five-membered pyrazole ring with two nitrogen atoms in adjacent positions (positions 1 and 2). The pyrazole core has two benzimidazole moieties attached at positions 3 and 5. Each benzimidazole unit consists of a benzene ring fused to an imidazole ring, creating a bicyclic system with nitrogen atoms at positions 1 and 3.
The compound can be further described through various chemical identifiers:
InChI: InChI=1S/C17H12N6/c1-2-6-11-10(5-1)18-16(19-11)14-9-15(23-22-14)17-20-12-7-3-4-8-13(12)21-17/h1-9H,(H,18,19)(H,20,21)(H,22,23)
InChIKey: NFQGJTRVMWTFKL-UHFFFAOYSA-N
SMILES Notation: C1=CC=C2C(=C1)NC(=N2)C3=CC(=NN3)C4=NC5=CC=CC=C5N4
These notations provide standardized representations of the molecular structure that are machine-readable and facilitate database searching and computational analysis.
Historical Development in Heterocyclic Chemistry
The development of 2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) is situated within the broader historical context of benzimidazole and pyrazole chemistry, two important classes of heterocyclic compounds that have significantly contributed to pharmaceutical and material sciences.
Benzimidazole chemistry dates back to 1872 when Hoebrecker reported the first synthesis of 2,5- and 2,6-dimethylbenzimidazole through ring closure reactions of benzene-1,2-diamine derivatives. The interest in benzimidazole chemistry intensified in the 1950s when researchers discovered that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole was an integral component of vitamin B12 structure. This discovery highlighted the biological significance of benzimidazole derivatives and spurred further research into their synthesis and applications.
The term "pyrazole" was introduced by German chemist Ludwig Knorr in 1883, who also discovered the antipyretic action of pyrazole derivatives in humans. In 1898, Hans von Pechmann developed a classical method for pyrazole synthesis from acetylene and diazomethane. For many years, pyrazoles were considered exclusively synthetic compounds until 1959, when the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds, demonstrating their presence in natural systems.
The development of hybrid compounds combining both benzimidazole and pyrazole moieties represents a more recent advancement in heterocyclic chemistry. These hybrids emerged from the recognition that combining pharmacophores could potentially enhance biological activities or generate compounds with novel properties. The specific history of 2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) synthesis is not extensively documented in early literature, suggesting it may be a relatively more recent development in the field of heterocyclic chemistry.
The synthesis of such hybrid compounds typically involves multistep processes. For benzimidazole-pyrazole hybrids generally, common synthetic routes include:
- Condensation reactions involving o-phenylenediamine derivatives
- Cyclization reactions using the Vilsmeier-Haack formylation
- Knoevenagel condensation reactions
These methodologies have been refined over time to improve yields, reaction conditions, and the range of accessible derivatives.
Position Within Benzimidazole-Pyrazole Hybrid Compounds
2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) occupies a distinctive position within the broader category of benzimidazole-pyrazole hybrid compounds. These hybrids have gained significant attention in medicinal chemistry research due to their diverse biological activities and potential applications.
The structural uniqueness of 2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) lies in its symmetrical arrangement of two benzimidazole units connected to a central pyrazole core. This configuration creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and other interactions, potentially enhancing its binding affinity to various biological targets.
Research on benzimidazole-pyrazole hybrids has demonstrated their diverse biological activities. For instance, studies have shown that various benzimidazole-pyrazole hybrids exhibit:
- Anti-inflammatory properties - particularly compounds with para-nitrophenyl moieties connected to pyrazole rings
- Antioxidant activities - notably hybrids with para-bromophenyl units integrated at pyrazole structural motifs
- Anticancer properties - especially derivatives containing para-fluorophenyl units tethered to pyrazole nuclei
Table 2 summarizes some representative benzimidazole-pyrazole hybrids and their reported activities:
| Compound Structure | Key Substituent | Primary Biological Activity |
|---|---|---|
| Benzimidazole-pyrazole hybrid 6a | para-nitrophenyl moiety | Anti-inflammatory |
| Benzimidazole-pyrazole hybrid 6i | para-bromophenyl unit | Antioxidant (DPPH radical scavenging) |
| Benzimidazole-pyrazole hybrid 6h | para-fluorophenyl unit | Anticancer (against pancreatic cancer cells) |
The position of 2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) within this class of compounds is particularly notable because it features a direct connection between the benzimidazole and pyrazole units without additional linking groups or substituents. This structural simplicity makes it a valuable model compound for studying structure-activity relationships and for developing more complex derivatives with enhanced properties.
Research has shown that the biological activities of benzimidazole-pyrazole hybrids can be significantly influenced by the position of attachment between the two heterocyclic systems. Hybrids with pyrazole moiety in position "4" ("7") generally possess stronger antimicrobial properties. Additionally, the presence of specific functional groups on either the benzimidazole or pyrazole nuclei, such as methoxy, nitro, cyano, or halogen substituents, can enhance biological activities.
The binding linker between benzimidazole and pyrazole units also plays a crucial role in the biological activity of these hybrids. Compounds containing linker groups such as carbonyl, amide, or other heteroatoms often demonstrate improved antimicrobial activity. In the case of 2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole), the direct connection between the heterocyclic units creates a rigid framework that may influence its binding characteristics and reactivity.
Recent synthetic approaches to benzimidazole-pyrazole hybrids, including 2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole), have focused on developing more efficient, environmentally friendly methodologies. These include microwave-assisted synthesis, green chemistry methodologies, and solid-phase synthesis techniques, which offer advantages such as shorter reaction times, higher yields, and reduced environmental impact.
PubChem. "2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)." PubChem Compound Summary for CID 135741951.
Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, and Biological Evaluation.
Synthesis of Benzimidazole Derivatives: A Brief Review.
Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: An Updated Review on Anticancer Properties, Structure-Activity Relationship, and Mechanisms.
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Perspectives.
Pyrazole - International Journal of ChemTech Research.
Synthesis of Antimicrobial Benzimidazole-Pyrazole Compounds: Methods, Properties and Applications.
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6/c1-2-6-11-10(5-1)18-16(19-11)14-9-15(23-22-14)17-20-12-7-3-4-8-13(12)21-17/h1-9H,(H,18,19)(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQGJTRVMWTFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=NN3)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572259 | |
| Record name | 2-[5-(2H-Benzimidazol-2-ylidene)-2,5-dihydro-1H-pyrazol-3-yl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223467-24-1 | |
| Record name | 2-[5-(2H-Benzimidazol-2-ylidene)-2,5-dihydro-1H-pyrazol-3-yl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional and Microwave-Assisted Synthesis of Benzimidazoles
Benzimidazole units are commonly prepared by condensation of 1,2-phenylenediamine with appropriate carbonyl compounds or amides.
Conventional heating method: Heating 1,2-phenylenediamine with formamide or substituted amides in acidic media (e.g., 70% HCl) at 100°C for 1 hour yields benzimidazole derivatives in excellent yields. The reaction progress is monitored by TLC, and the product is isolated by neutralization and recrystallization.
Microwave-assisted synthesis: Microwave irradiation (150 W, 150°C) accelerates the reaction, reducing reaction time to minutes and maintaining high yields and purity.
| Method | Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Conventional heating | 100°C, 70% HCl | 1 hour | High | Standard method, reliable |
| Microwave-assisted | 150°C, 150 W microwave | 2-40 minutes | High | Faster, energy-efficient |
Pyrazole Core Construction and Functionalization
The pyrazole moiety is typically synthesized via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or chalcones, followed by cyclization.
For example, bromination of benzimidazolyl chalcones followed by cyclization with hydrazine hydrate yields pyrazole-linked benzimidazole intermediates.
Another method involves refluxing 5-pyrazolone with chloroacetyl chloride in basic media to form chloro-substituted pyrazolyl ethanone, which then reacts with 2-aminobenzimidazole to form benzimidazole-pyrazole hybrids.
Coupling to Form 2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)
Stepwise Synthesis via Chalcone Intermediates
A common route involves:
Claisen–Schmidt condensation of 2-acetylbenzimidazole with aromatic aldehydes to form chalcones.
Benzylation of chalcones to introduce substituents.
Cyclization with hydrazine or thiosemicarbazide to form pyrazoline or pyrazole rings fused to benzimidazole.
This method yields bis(benzimidazole) compounds linked via pyrazole rings with good to excellent yields (50–90%) and allows structural diversity.
Ultrasonic Irradiation-Assisted Synthesis
Ultrasound irradiation has been employed to enhance reaction rates and yields in the synthesis of benzimidazole derivatives and their alkylation steps:
For example, ultrasonic irradiation of 1,2-phenylenediamine with urea in DMF produces benzimidazol-2-one derivatives efficiently.
Subsequent alkylation with ethyl chloroacetate under ultrasound yields mono- and dialkylated benzimidazole products.
Ultrasonic methods reduce reaction times (to ~30-40 min) and improve yields (up to 90%).
Representative Reaction Conditions and Yields
Advanced Synthetic Methods
Transition-metal-free intramolecular C–H amination using molecular iodine (I2) has been developed to synthesize fused benzimidazoles efficiently. This method may be adapted to prepare substituted benzimidazole frameworks linked to pyrazole cores without metal catalysts, offering greener synthesis routes.
Microwave-assisted reactions provide rapid synthesis of benzimidazole derivatives, potentially applicable to bis(benzimidazole) systems.
Research Findings and Practical Notes
Ultrasound irradiation enhances reaction rates and yields in benzimidazole synthesis and alkylation steps, providing a practical approach for scale-up.
The Claisen–Schmidt condensation followed by hydrazine-mediated cyclization is a versatile route to benzimidazole-pyrazole hybrids with antimicrobial properties, indicating the synthetic utility of these methods.
Microwave-assisted synthesis offers time-efficient production of benzimidazole derivatives, which could be integrated into the multi-step synthesis of bis(benzimidazole) compounds.
Transition-metal-free methods using iodine catalysis present an environmentally friendly alternative for benzimidazole ring formation, potentially applicable to complex bis-heterocyclic systems.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Conventional Heating | 1,2-Phenylenediamine + amides, HCl, 100°C | Simple, high yield | Longer reaction times |
| Microwave-Assisted Synthesis | Same as above, microwave irradiation | Rapid, energy-efficient | Requires microwave reactor |
| Ultrasound Irradiation | DMF, ultrasound, ethyl chloroacetate | Faster reactions, good yields | Equipment needed |
| Claisen–Schmidt + Hydrazine | NaOH, reflux, hydrazine hydrate | Versatile, good for pyrazole ring | Multi-step, moderate yields |
| Iodine-Catalyzed C–H Amination | Molecular iodine, transition-metal-free | Green chemistry, scalable | Limited substrate scope |
This comprehensive analysis integrates diverse preparation methods for 2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole), highlighting classical and modern synthetic approaches with detailed reaction conditions, yields, and practical considerations. These methods provide a solid foundation for further research and development of this compound and related heterocyclic hybrids.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated benzimidazole rings.
Substitution: Substituted derivatives with various functional groups attached to the benzimidazole rings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing benzo[d]imidazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of 2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) have been synthesized and evaluated for their antiproliferative effects on various cancer cell lines. Studies show that these compounds can inhibit cell growth and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
The compound has also demonstrated promising antibacterial and antifungal activities. Recent studies have synthesized new derivatives that incorporate pyrazole and oxadiazoles, which showed high efficacy against a range of bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Material Science
Nonlinear Optical Properties
In the field of material science, 2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) has been investigated for its nonlinear optical properties. Theoretical studies employing density functional theory (DFT) have estimated the energy gap of this compound to be between 2.4 to 2.8 eV. Its hyperpolarizability values indicate potential applications in optoelectronic devices, where materials with high nonlinear optical responses are critical.
Organic Synthesis
Building Block for Functional Molecules
The compound serves as a versatile building block in organic synthesis, particularly in the development of new imidazole derivatives. Recent advances highlight methods for the regioselective synthesis of substituted imidazoles using this compound as a precursor. The ability to modify the structure further enhances its utility in creating functional molecules with diverse applications in pharmaceuticals and agrochemicals .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated antiproliferative effects on cancer cell lines | Significant inhibition of cell growth observed; apoptosis induction confirmed through flow cytometry analysis |
| Antimicrobial Activity Assessment | Tested against various bacterial strains | High efficacy noted; potential mechanism involves disruption of cell membranes |
| Nonlinear Optical Property Analysis | DFT calculations on optical characteristics | Energy gap estimated at 2.4-2.8 eV; promising hyperpolarizability values suggest applications in optoelectronics |
Mechanism of Action
The mechanism of action of 2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with nucleic acids, potentially disrupting the replication of viruses .
Comparison with Similar Compounds
NMR and IR Data Comparison
Key Insights:
- Pyrazole NH protons in 10e and 11e resonate at δ ~12.6–12.9 ppm, distinct from benzimidazole NH (~12.5 ppm), confirming their non-equivalence .
- IR spectra consistently show NH stretching (~3200 cm$^{-1}$) and C=N vibrations (~1600–1636 cm$^{-1}$), characteristic of aromatic heterocycles .
Functional and Application-Based Comparison
Coordination Chemistry
- Target Compound: Forms stable coordination polymers with transition metals (e.g., Ni$^{2+}$, Fe$^{3+}$) via benzimidazole N-donors and pyrazole NH groups, enabling applications in catalysis and magnetism .
- Ether-Linked Analog (Compound 3 in ) : Demonstrates alkaline stability (pH >12), making it suitable for proton-exchange membranes.
- Pyridine-Linked Analog () : Used in MOFs with tunable porosity, contrasting with the pyrazole-linked compound’s preference for discrete clusters .
Optoelectronic Performance
- Unsubstituted Target Compound : Likely lower luminescence efficiency due to reduced π-conjugation but higher solubility in polar solvents .
Biological Activity
2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) is a synthetic compound that has garnered attention for its potential biological activity. This article explores the pharmacological properties of this compound, including its anti-cancer, anti-inflammatory, and antimicrobial activities. The following sections will present detailed research findings, case studies, and a summary of its biological effects.
Chemical Structure and Properties
The chemical formula for 2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) is . The compound features a pyrazole core linked to two benzimidazole moieties. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. One study demonstrated that a series of pyrazole derivatives exhibited potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, enhancing cytotoxic effects significantly .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | MDA-MB-231 | 8 | Cell cycle arrest |
| Compound C | A-427 | 15 | Inhibition of telomerase |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well documented. For example, compounds similar to 2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) have been tested against carrageenan-induced edema in animal models, showing comparable efficacy to standard anti-inflammatory drugs like indomethacin .
Case Study: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, one compound demonstrated a significant reduction in paw edema in mice models when administered at doses of 20 mg/kg .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are also noteworthy. Compounds structurally related to 2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) have shown effectiveness against a range of bacterial strains including E. coli and S. aureus. In vitro testing revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 32 |
| Compound E | S. aureus | 16 |
| Compound F | Pseudomonas aeruginosa | 64 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial in optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole or benzimidazole rings can enhance potency and selectivity against target cells or pathogens. For example, the introduction of various substituents has been shown to significantly affect both anticancer and antimicrobial activities .
Q & A
Q. How can researchers optimize the synthesis of 2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) to achieve high yield and purity?
Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters such as solvent choice, temperature, reflux duration, and catalyst loading. For example:
- Solvent Selection: Polar aprotic solvents like DMSO () or ethanol () are commonly used. DMSO enhances solubility of intermediates, while ethanol facilitates Schiff base formation.
- Reaction Time: Extended reflux durations (e.g., 18 hours in ) improve cyclization efficiency but must be balanced against decomposition risks.
- Workup Procedures: Precipitation in ice-water mixtures followed by ethanol recrystallization () can enhance purity.
Key Variables to Optimize:
| Parameter | Example from Literature | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMSO () | High solubility |
| Reflux Duration | 18 hours () | Improved cyclization |
| Acid Catalyst | Glacial acetic acid () | Accelerates condensation |
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve imidazole and pyrazole proton environments. For example, aromatic protons in benzimidazole rings appear as distinct multiplet signals.
- X-ray Crystallography: Single-crystal diffraction () resolves coordination geometries in metal complexes, with bond angles (e.g., N–C–C–N torsion angles) critical for structural validation.
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
Q. How should researchers select a theoretical framework for studying this compound’s reactivity or biological activity?
Methodological Answer:
- Link to Coordination Chemistry: Use ligand field theory () to predict metal-binding behavior, focusing on pyrazole and benzimidazole donor sites.
- Structure-Activity Relationships (SAR): Align with pharmacophore models () by comparing substituent effects on bioactivity in PubChem analogs.
Q. What experimental conditions are critical for ensuring the compound’s stability during storage?
Methodological Answer:
- pH Control: Store in neutral buffers to prevent protonation/deprotonation of imidazole nitrogens (pKa ~6–7).
- Light Sensitivity: Use amber vials to avoid photodegradation, as seen in analogous benzimidazole derivatives ().
- Temperature: Long-term storage at –20°C in anhydrous conditions minimizes hydrolysis.
Q. How can researchers validate the purity and structural integrity of synthesized batches?
Methodological Answer:
- Chromatographic Methods: Use HPLC with a C18 column and UV detection (λ = 254 nm) to separate and quantify impurities.
- Elemental Analysis: Compare experimental C/H/N percentages with theoretical values (e.g., C: 62.1%, H: 3.5%, N: 25.3%).
- Thermogravimetric Analysis (TGA): Assess thermal decomposition patterns () to detect hydrate or solvent residues.
Reference:
Advanced Research Questions
Q. How does the compound’s coordination chemistry with transition metals influence its application in catalysis or biomimetic systems?
Methodological Answer:
- Metal Binding Sites: The pyrazole N1/N2 and benzimidazole N3 () form stable complexes with Ni(II), Zn(II), or Cd(II). For example, Ni(II) adopts octahedral geometry with carboxylate ligands ().
- Catalytic Activity: Test metal-complexed derivatives in oxidation reactions (e.g., alkene epoxidation) using tert-butyl hydroperoxide as an oxidant.
Reference:
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Controlled Replication: Reproduce conflicting methods (e.g., vs. 15) under identical conditions (solvent, temperature).
- Advanced Characterization: Use 2D NMR (COSY, HSQC) to assign ambiguous signals and identify regioisomeric byproducts.
- Computational Validation: Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian 16) to verify assignments.
Q. What role can AI-driven tools play in optimizing reaction pathways for derivatives of this compound?
Methodological Answer:
Q. How can factorial design improve the efficiency of derivatization experiments?
Methodological Answer:
- Variable Screening: Use a 2 factorial design () to test the effect of temperature, catalyst loading, and solvent polarity on reaction outcomes.
- Response Surface Methodology (RSM): Optimize multi-variable interactions (e.g., ethanol concentration vs. reflux time) to maximize yield.
Example Design Matrix:
| Run | Temperature (°C) | Catalyst (mol%) | Solvent (Ethanol:DMSO) | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | 5 | 1:1 | 62 |
| 2 | 100 | 10 | 3:1 | 78 |
Q. What computational strategies are effective for predicting the compound’s biological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to therapeutic targets (e.g., topoisomerase II) based on PubChem analogs ().
- QSAR Modeling: Develop regression models correlating substituent electronic parameters (Hammett σ) with antibacterial IC values.
Reference:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
